Ethyl 2-hydroxyisobutyrate
Overview
Description
Ethyl 2-hydroxyisobutyrate is a chemical compound that serves as an intermediate in various synthetic processes, particularly in the pharmaceutical industry. It is related to compounds that are used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important for the treatment of hypertension and heart failure .
Synthesis Analysis
The synthesis of ethyl 2-hydroxyisobutyrate and its derivatives has been achieved through several methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a ruthenium catalyst, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee) . Another method starts from ethyl 2,4-dioxo-4-phenylbutyrate, using a Pt-cinchona catalyzed hydrogenation followed by crystallization to obtain enantiomerically pure α-hydroxy and α-amino acid esters . Additionally, a technical synthesis starting from acetophenone and diethyl oxalate has been described, involving chemo- and enantioselective hydrogenation to produce ethyl (R)-2-hydroxy-4-phenylbutyrate with high ee .
Molecular Structure Analysis
The molecular structure of ethyl 2-hydroxyisobutyrate derivatives plays a crucial role in their reactivity and the selectivity of the synthesis processes. For instance, the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a related compound, is achieved through asymmetric hydrogenation, where the molecular structure of the reactants and the catalysts used are key to achieving high enantioselectivity .
Chemical Reactions Analysis
Ethyl 2-hydroxyisobutyrate and its derivatives undergo various chemical reactions. For example, the hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate can provide the corresponding hydroxy acid with high yield and ee after recrystallization . The hydrolysis of related compounds, such as ethyl-2-bromoisobutyrate, has also been studied, revealing the influence of reaction conditions on the conversion of reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-hydroxyisobutyrate derivatives are influenced by their molecular structure. The reaction kinetics and mechanism of the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate have been investigated, showing the effects of various reaction parameters on the rate and enantioselectivity . The biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei demonstrates the potential for high enantiopurity and product titer, which are important for large-scale production . Additionally, the development of a membrane reactor for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate highlights the importance of process efficiency and enzyme consumption in industrial applications10.
Scientific Research Applications
-
Flavor Chemistry
- Summary of Application : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
- Methods of Application : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .
- Results or Outcomes : The enzymatic production using different reaction systems will help to steerage the future research scope for improvement of ethyl butanoate production .
-
DNA Staining
-
Green Solvents
-
Pharmaceuticals
Safety And Hazards
Ethyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and seeking immediate medical assistance if swallowed .
Future Directions
The future of Ethyl 2-hydroxyisobutyrate could be promising. For instance, 2-Hydroxyisobutyric acid, a closely related compound, has been considered as a naturally occurring precursor to polyesters . This connection to the PHB metabolism is a great advantage as its underlying biochemistry and physiology is well understood and can easily be adopted towards producing 2-HIBA .
properties
IUPAC Name |
ethyl 2-hydroxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUIDHWFLMPAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073885 | |
Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxyisobutyrate | |
CAS RN |
80-55-7 | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-hydroxy-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-HYDROXYISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1530MCV3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.